Cas no 7605-53-0 (Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, trans-)
Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, trans- Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, trans-
- Cyclohexanecarboxylicacid,3-methyl-,methylester,(1R,3R)-rel-
- trans-3-Methyl-cyclohexanecarboxylic acid methyl ester
- Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3R)-rel-
- 7605-53-0
- DTXSID3074650
- AWZWUAFNPBYDLB-HTQZYQBOSA-N
- DTXCID8047842
-
- MDL: MFCD32690827
- Inchi: 1S/C9H16O2/c1-7-4-3-5-8(6-7)9(10)11-2/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1
- InChI Key: AWZWUAFNPBYDLB-HTQZYQBOSA-N
- SMILES: [C@@H]1(C(OC)=O)CCC[C@@H](C)C1
Computed Properties
- Exact Mass: 156.115029749Da
- Monoisotopic Mass: 156.115029749Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 26.3Ų
Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, trans- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1128497-100mg |
trans-3-Methyl-cyclohexanecarboxylic acid methyl ester |
7605-53-0 | 95% | 100mg |
$235 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1128497-250mg |
trans-3-Methyl-cyclohexanecarboxylic acid methyl ester |
7605-53-0 | 95% | 250mg |
$340 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1128497-500mg |
trans-3-Methyl-cyclohexanecarboxylic acid methyl ester |
7605-53-0 | 95% | 500mg |
$545 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1128497-1g |
trans-3-Methyl-cyclohexanecarboxylic acid methyl ester |
7605-53-0 | 95% | 1g |
$985 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1128497-5g |
trans-3-Methyl-cyclohexanecarboxylic acid methyl ester |
7605-53-0 | 95% | 5g |
$3940 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1128497-1g |
trans-3-Methyl-cyclohexanecarboxylic acid methyl ester |
7605-53-0 | 95% | 1g |
$985 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1128497-5g |
trans-3-Methyl-cyclohexanecarboxylic acid methyl ester |
7605-53-0 | 95% | 5g |
$3940 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1128497-100mg |
trans-3-Methyl-cyclohexanecarboxylic acid methyl ester |
7605-53-0 | 95% | 100mg |
$235 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1128497-250mg |
trans-3-Methyl-cyclohexanecarboxylic acid methyl ester |
7605-53-0 | 95% | 250mg |
$340 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1128497-500mg |
trans-3-Methyl-cyclohexanecarboxylic acid methyl ester |
7605-53-0 | 95% | 500mg |
$545 | 2025-02-20 |
Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, trans- Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, trans-
Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, trans- and Its Significance in Modern Chemical Research
Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, trans- (CAS No. 7605-53-0) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, plays a pivotal role in the development of novel synthetic methodologies and bioactive molecules. Its molecular structure, featuring a trans-configuration and a methyl ester group at the third carbon position of cyclohexanecarboxylic acid, endows it with distinct chemical reactivity and potential applications in various scientific domains.
The compound's significance is further underscored by its utility as a key intermediate in the synthesis of more complex molecules. In recent years, advancements in synthetic chemistry have enabled researchers to explore new ways to utilize Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, trans- in the construction of pharmacophores and functional materials. These efforts have led to the discovery of novel derivatives with enhanced biological activity, making this compound a valuable asset in drug discovery programs.
One of the most compelling aspects of Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, trans- is its role in the development of chiral compounds. The trans-configuration of the molecule provides a stable framework for introducing stereocenters, which are crucial for the biological activity of many therapeutic agents. Researchers have leveraged this property to synthesize enantiomerically pure compounds that exhibit improved efficacy and reduced side effects compared to their racemic counterparts.
In addition to its applications in pharmaceuticals, Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, trans- has found utility in materials science. Its unique structural features make it an excellent candidate for designing polymers and coatings with tailored properties. For instance, researchers have explored its use in creating high-performance films that exhibit enhanced durability and chemical resistance. These developments highlight the compound's versatility and its potential to contribute to innovations across multiple scientific disciplines.
The latest research on Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, trans- has also revealed its importance in environmental chemistry. Studies have demonstrated that this compound can serve as a precursor in the synthesis of biodegradable materials, which are essential for reducing environmental pollution. By incorporating Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, trans- into green chemistry protocols, scientists aim to develop sustainable solutions that minimize ecological impact while maintaining high performance standards.
Another area where this compound has made significant contributions is in the field of catalysis. Researchers have developed novel catalysts that incorporate derivatives of Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, trans- to enhance reaction efficiency and selectivity. These catalysts have been successfully applied in various organic transformations, including cross-coupling reactions and hydrogenation processes. The ability to fine-tune reaction conditions using these catalysts has led to more efficient synthetic routes and reduced waste generation.
The biological activity of Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, trans- has also been extensively studied. Recent investigations have identified several derivatives of this compound that exhibit promising pharmacological properties. For example, some derivatives have shown anti-inflammatory and antimicrobial effects, making them potential candidates for developing new therapeutic agents. These findings underscore the importance of exploring the biological potential of structurally diverse molecules like Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, trans-.
In conclusion, Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, trans- (CAS No. 7605-53-0) is a multifaceted compound with significant applications across various scientific fields. Its unique structural features make it an invaluable intermediate in synthetic chemistry, a key component in the development of chiral compounds, and a promising candidate for designing advanced materials and sustainable solutions. As research continues to uncover new applications for this compound, its importance in modern chemical science is set to grow even further.
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